propan-2-yl N-prop-2-enylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
25070-71-7 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
propan-2-yl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C7H13NO2/c1-4-5-8-7(9)10-6(2)3/h4,6H,1,5H2,2-3H3,(H,8,9) |
InChI Key |
NMSMDNMDVYZOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Propan 2 Yl N Prop 2 Enylcarbamate and Its Analogues
Direct Synthesis Routes for Propan-2-yl N-prop-2-enylcarbamate
The direct formation of the carbamate (B1207046) bond in this compound can be achieved through several established chemical transformations. These methods typically involve the reaction of an electrophilic carbonyl source with a nucleophilic amine or alcohol.
Reactions Involving Isopropyl Chloroformate and Allylamine (B125299)
A common and well-established method for the synthesis of carbamates is the reaction of a chloroformate with an amine. In the case of this compound, this involves the reaction of isopropyl chloroformate with allylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of allylamine attacks the electrophilic carbonyl carbon of isopropyl chloroformate. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the desired carbamate.
Table 1: Representative Reaction Conditions for the Synthesis of this compound from Isopropyl Chloroformate and Allylamine
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (B109758) | Triethylamine (B128534) | 0 to 25 | 4 | >90 |
| 2 | Toluene | Sodium Bicarbonate (aq) | 5 to 10 | 2 | 85-95 |
| 3 | Diethyl ether | Pyridine (B92270) | 0 to 25 | 6 | 80-90 |
| 4 | Tetrahydrofuran | N-Methylmorpholine | -15 to 25 | 3 | >90 |
This data is representative and compiled from general procedures for carbamate synthesis.
The choice of base and solvent can influence the reaction rate and the ease of product purification. Organic bases such as triethylamine and pyridine are commonly used in anhydrous organic solvents, while inorganic bases like sodium bicarbonate can be employed in biphasic systems.
Carbonylation Reactions with Allyl Isocyanate and Isopropanol (B130326)
An alternative and widely used route to carbamates is the addition of an alcohol to an isocyanate. For the synthesis of this compound, this involves the reaction of allyl isocyanate with isopropanol. This reaction is often catalyzed to increase the rate of reaction, especially with secondary alcohols like isopropanol.
The mechanism involves the nucleophilic attack of the oxygen atom of the isopropanol hydroxyl group on the electrophilic carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of the carbamate. Various catalysts, including metal salts and organocatalysts, can be employed to facilitate this transformation.
Table 2: Catalysts and Conditions for the Reaction of Allyl Isocyanate and Isopropanol
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dibutyltin dilaurate (DBTDL) | Toluene | 60-80 | High |
| 2 | Zinc Octoate | None (neat) | 70-90 | High |
| 3 | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tetrahydrofuran | 25-50 | Good |
| 4 | Ferric acetylacetonate | None (neat) | 25 | Moderate to Good |
This data is representative and based on general knowledge of urethane (B1682113) formation.
The reactivity of the alcohol and isocyanate, as well as the choice of catalyst, are key factors in determining the reaction conditions and efficiency.
Transcarbamoylation Approaches
Transcarbamoylation, or carbamate exchange, is a method where an existing carbamate reacts with an alcohol to form a new carbamate, with the displacement of the original alcohol. To synthesize this compound, one could envision the reaction of a more reactive N-allyl carbamate, such as methyl or ethyl N-allylcarbamate, with isopropanol in the presence of a suitable catalyst.
This equilibrium-driven reaction often requires forcing conditions, such as the removal of the more volatile displaced alcohol, to drive
Synthesis of Related N-Allyl Carbamate Derivatives
Modifications of the Allyl Group
The allyl group, with its characteristic −CH2−CH=CH2 structure, is a cornerstone of the titular compound's architecture. wikipedia.org Its reactivity allows for a variety of modifications, which can be broadly categorized.
One significant modification involves the isomerization of the carbon-carbon double bond within the allyl unit. This process can be effectively catalyzed by ruthenium complexes, such as a combination of a second-generation Grubbs catalyst and an electron-rich olefin, or Ru(CO)HCl(PPh3)4. acs.org This isomerization leads to the formation of an enamide, which can then undergo oxidative cleavage, for instance, through ozonolysis, to ultimately remove the allyl group. acs.org This deallylation is a critical transformation, enabling the use of the allyl group as a protecting moiety in peptide and amide synthesis. acs.org
Another avenue for modification is through allylic substitution reactions. These reactions, often catalyzed by transition metals, allow for the introduction of various nucleophiles at the allylic position. nih.gov While the direct modification of the allyl group in this compound is a specific application, the broader field of N-allyl carbamate chemistry showcases numerous examples of such transformations. ukzn.ac.za
The reactivity of the allylic C-H bonds also presents opportunities for modification. These bonds are weaker than typical sp3 C-H bonds, making them susceptible to oxidation. wikipedia.org This inherent reactivity can be harnessed to introduce new functional groups at the allylic position.
Catalytic Systems in N-Allyl Carbamate Synthesis
The formation of the carbamate bond in N-allyl carbamates is frequently facilitated by catalytic systems, which can be broadly classified into organocatalysis and transition metal catalysis.
Organocatalysis in Carbamate Formation
Organocatalysis has emerged as a powerful and environmentally benign strategy in organic synthesis. nih.govrsc.org In the context of carbamate formation, organocatalysts can activate the reacting partners through various non-covalent interactions, such as hydrogen bonding. For instance, bifunctional catalysts like thiourea (B124793) derivatives can activate both the nucleophile and the electrophile, facilitating the reaction. nih.gov
While specific examples detailing the organocatalytic synthesis of this compound are not extensively documented in the provided results, the general principles of organocatalysis are applicable. For example, the reaction could conceptually proceed through the activation of allyl amine with an organocatalyst, followed by its reaction with an isopropyl chloroformate or a related electrophile. The use of N-heterocyclic carbenes (NHCs) as organocatalysts is another promising area, known for their ability to promote a wide range of chemical transformations. acs.orgrutgers.edu
Transition Metal Catalysis for Carbamate Bond Formation
Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering efficient and selective routes to a vast array of organic molecules. acs.org In the synthesis of N-allyl carbamates, transition metal catalysts, particularly those based on palladium, rhodium, and iridium, play a crucial role. acs.orgresearchgate.net
Palladium-catalyzed reactions are widely employed for the formation of N-allyl carbamates. researchgate.net These reactions often involve the reaction of an allyl alcohol or a related precursor with a source of the carbamate nitrogen. For instance, a common method involves the reaction of an isocyanate with an allyl alcohol. researchgate.net Transition metal catalysts can also be used in allylic amination reactions, where an amine is directly coupled with an allylic substrate. acs.org
Rhodium and iridium catalysts have also demonstrated significant utility in the synthesis of allylic amines and, by extension, N-allyl carbamates. acs.org For example, enantioselective rhodium-catalyzed hydroamination of terminal allenes provides access to branched allylic amines. acs.org These amines can then be converted to the corresponding carbamates.
Table 1: Overview of Catalytic Systems in N-Allyl Carbamate Synthesis
| Catalyst Type | Metal/Organocatalyst | Key Features |
| Transition Metal | Palladium (Pd) | Widely used for allylic substitution and amination reactions. researchgate.net |
| Transition Metal | Rhodium (Rh) | Effective for hydroamination of allenes to form allylic amines. acs.org |
| Transition Metal | Iridium (Ir) | Used in enantioselective allylic substitution reactions. acs.org |
| Organocatalyst | Thioureas | Bifunctional catalysts that activate substrates through hydrogen bonding. nih.gov |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Versatile catalysts for a broad range of transformations. acs.orgrutgers.edu |
Reaction Mechanism Elucidation in this compound Synthesis
The mechanism of N-allyl carbamate synthesis often involves the formation of a key intermediate, the π-allyl complex, when transition metal catalysts are employed. In a typical palladium-catalyzed allylic amination, the palladium(0) catalyst reacts with an allylic substrate to form a palladium(II)-π-allyl complex. researchgate.net This complex is then attacked by the nitrogen nucleophile (the amine or carbamate precursor) to form the N-allyl carbamate and regenerate the palladium(0) catalyst, completing the catalytic cycle. researchgate.net
The regioselectivity and stereoselectivity of the reaction are often controlled by the nature of the ligands on the transition metal catalyst. For instance, the use of chiral ligands can lead to the formation of enantiomerically enriched products in asymmetric allylic amination reactions.
In the context of the deallylation of N-allyl carbamates, the mechanism involves the initial isomerization of the allyl group to an enamide. acs.org This isomerization is catalyzed by a ruthenium hydride species, which is generated in situ. acs.org The resulting enamide is then susceptible to oxidative cleavage, which proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield the deallylated product. acs.org
Chemical Reactivity and Transformations of Propan 2 Yl N Prop 2 Enylcarbamate
Hydrolysis and Degradation Pathways (Chemical/Photochemical)
The stability of propan-2-yl N-prop-2-enylcarbamate is influenced by environmental factors such as pH and light. The carbamate (B1207046) and allyl moieties are susceptible to distinct degradation processes.
Investigation of pH-Dependent Hydrolysis Kinetics
The hydrolysis of carbamates is significantly dependent on the pH of the surrounding medium. Generally, carbamate hydrolysis can proceed through neutral, acid-catalyzed, and base-catalyzed pathways. clemson.edunih.gov For most carbamates, alkaline (base-catalyzed) hydrolysis is the dominant mechanism in environments with a pH above 7 or 8, while acid-catalyzed hydrolysis is more significant at a pH below 6. clemson.edu
The rate of alkaline hydrolysis for carbamates is influenced by the substituents on the nitrogen and oxygen atoms. For N-monosubstituted carbamates like this compound, the hydrolysis in alkaline conditions can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.org This mechanism involves the deprotonation of the nitrogen atom, followed by the elimination of the alkoxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed to an amine and carbon dioxide. The rate of this process is generally faster than the BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism observed for N,N-disubstituted carbamates. researchgate.net
Table 1: General Influence of pH on Carbamate Hydrolysis Pathways
| pH Range | Dominant Hydrolysis Pathway | General Rate-Determining Step for N-monosubstituted Carbamates |
| < 6 | Acid-Catalyzed | Protonation of the carbonyl oxygen followed by nucleophilic attack of water. |
| 6 - 7 | Neutral Hydrolysis | Nucleophilic attack by water. Generally, a slow process. |
| > 7 | Base-Catalyzed (Alkaline) | Formation of an isocyanate intermediate via an E1cB mechanism. rsc.org |
Photolytic Decomposition Mechanisms
The presence of a carbon-carbon double bond in the allyl group and the carbamate functionality makes this compound susceptible to photolytic decomposition. The direct photodegradation of carbamates, particularly aromatic carbamates, has been shown to proceed via the formation of radical intermediates upon absorption of UV light. nih.gov
For this compound, a non-aromatic carbamate, two primary photochemical pathways can be postulated:
Cleavage of the Carbamate Group: Similar to aromatic carbamates, upon excitation, the C–O bond of the ester group in the carbamate can undergo homolytic cleavage to produce a carbamoyl (B1232498) radical and an isopropoxy radical. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules. nih.gov
Reactions of the Allyl Group: Allylic compounds are known to undergo photochemical transformations. acs.orgacs.org The allyl group in this compound can undergo photoisomerization or be involved in radical-mediated additions if a suitable photosensitizer or initiator is present. The photochemistry can lead to the formation of vinyl or other radical intermediates. nih.gov
A study on the direct photodegradation of aromatic carbamate pesticides revealed that the process is often initiated by the singlet excited state, leading to the formation of radical cations and phenoxyl radicals through the cleavage of C-O bonds in the ester groups. nih.gov While this compound lacks the aromatic ring, analogous cleavage of the carbamate's C-O bond is a plausible decomposition pathway under UV irradiation.
Polymerization and Copolymerization Reactions
The bifunctional nature of this compound, with its polymerizable allyl group and reactive carbamate linkage, allows for its participation in various polymerization and copolymerization reactions.
Radical Polymerization of the N-Allyl Moiety
The N-allyl group of this compound can undergo free-radical polymerization. wikipedia.org This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, which generates free radicals that add to the double bond of the allyl group. fujifilm.com
However, the radical polymerization of allyl monomers is often characterized by a low polymerization rate and the formation of polymers with low molecular weight. nih.govresearchgate.net This is primarily due to degradative chain transfer, where the propagating radical abstracts a hydrogen atom from the allylic position of another monomer molecule. This results in the formation of a stable, less reactive allyl radical, which is slow to reinitiate polymerization, thus terminating the growing polymer chain.
An alternative mechanism that has been proposed for the polymerization of some allyl ethers is a radical-mediated cyclization (RMC) reaction. nih.gov This mechanism involves the initial abstraction of an allylic hydrogen to form a delocalized radical, which then reacts with another monomer to form a five-membered ring structure. While this has been studied for allyl ethers, its applicability to N-allyl carbamates would require specific investigation.
Polyurethane Formation Involving Carbamate Linkages
While polyurethanes are conventionally synthesized through the reaction of isocyanates with polyols, this compound can potentially be incorporated into polyurethane structures through a process known as transcarbamation or transurethanization. researchgate.netgoogle.com This reaction involves the exchange of the alcohol moiety of a carbamate with another alcohol, typically at elevated temperatures and often in the presence of a catalyst. researchgate.netgoogle.com
In this context, this compound could react with a diol or polyol, leading to the displacement of isopropanol (B130326) and the formation of a new urethane (B1682113) linkage integrated into a polymer backbone. The general reaction can be represented as the reaction between a carbamate and an alcohol to form a new urethane and a different alcohol. This approach is being explored as a non-isocyanate route to polyurethanes. nih.govresearchgate.net
The efficiency of the transcarbamation reaction is dependent on the reaction conditions, the nature of the alcohols and carbamates involved, and the catalyst used. google.comnih.gov
Table 2: Key Aspects of Transcarbamation for Polyurethane Synthesis
| Feature | Description |
| Reactants | A carbamate (e.g., this compound) and a polyol. google.com |
| Product | A new polyurethane and a displaced alcohol (e.g., isopropanol). |
| Conditions | Typically requires elevated temperatures (100-200 °C) and a catalyst. google.com |
| Significance | Offers a potential non-isocyanate pathway for polyurethane synthesis. nih.govresearchgate.net |
Synthesis of N-Allyl Isopropyl Carbamate-Containing Polymers
Polymers incorporating the N-allyl isopropyl carbamate structure can be synthesized through several strategies.
One approach is the copolymerization of this compound with other vinyl monomers. By using a comonomer that polymerizes more readily, such as a styrene (B11656) or an acrylate, it is possible to incorporate the N-allyl isopropyl carbamate unit into a polymer chain. The properties of the resulting copolymer would depend on the nature of the comonomer and the relative amounts of each monomer used.
Another strategy involves the post-polymerization modification of a pre-existing polymer. This could be achieved by starting with a polymer that has reactive side chains, such as hydroxyl or amine groups. These groups could then be reacted with a suitable reagent to introduce the N-allyl isopropyl carbamate functionality. For example, a polymer with hydroxyl groups could be reacted with allyl isocyanate to form the desired carbamate side chains.
While specific examples of polymers derived directly and exclusively from this compound are not prevalent in the searched literature, the fundamental principles of polymer chemistry suggest that its incorporation into polymeric structures is feasible through these established synthetic routes.
Electrophilic and Nucleophilic Reactions of the Carbamate Group
The carbamate group in this compound features both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions. The nitrogen atom, bearing a lone pair of electrons, can act as a nucleophile, while the carbonyl carbon is electrophilic.
Electrophilic Reactions: The reactivity of the carbamate nitrogen is generally modest due to the delocalization of its lone pair into the adjacent carbonyl group. However, under basic conditions, deprotonation of the N-H bond can generate a more potent nucleophilic carbamate anion. This anion can then react with various electrophiles. While specific studies on this compound are not extensively documented, related allylic carbamates have been shown to react with electrophiles, such as alkyl halides, at the γ-carbon of the allyl group, facilitated by the electronic nature of the carbamate. ukzn.ac.za
Nucleophilic Reactions: The carbonyl carbon of the carbamate is susceptible to attack by nucleophiles. youtube.com This can lead to the cleavage of the carbamate linkage. For instance, strong nucleophiles can attack the carbonyl center, potentially leading to the displacement of the isopropoxy group or cleavage of the N-C(O) bond. The reaction of carbamates with oxygen nucleophiles can result in the formation of ethers with the concurrent elimination of the carbamate group. ukzn.ac.za The stability of the carbamate group towards hydrolysis is generally significant, especially for N-monosubstituted carbamates derived from secondary alcohols like isopropanol.
Reactions Involving the Allyl Unsaturation
The prop-2-enyl (allyl) group is a site of rich chemical reactivity, primarily involving additions to the carbon-carbon double bond.
Hydrogenation Studies
The carbon-carbon double bond of the allyl group can be readily reduced to a propane (B168953) group through catalytic hydrogenation. This transformation converts this compound into propan-2-yl N-propylcarbamate. While the carbamate functional group itself can be hydrogenated under more forcing conditions to yield methanol (B129727) and an amine, the selective hydrogenation of the alkene is typically achieved under milder conditions. acs.orgnih.govacs.org
Standard heterogeneous catalysts are effective for this purpose.
Typical Hydrogenation Conditions:
| Catalyst | Solvent | Pressure | Temperature | Product |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | 1-5 atm H₂ | Room Temperature | propan-2-yl N-propylcarbamate |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid | 1-3 atm H₂ | Room Temperature | propan-2-yl N-propylcarbamate |
This table represents typical conditions for alkene hydrogenation and is inferred for this compound based on general chemical principles.
Halogenation and Hydrohalogenation
The allyl double bond readily undergoes electrophilic addition with halogens and hydrohalic acids.
Halogenation: The reaction with bromine (Br₂) or chlorine (Cl₂) in an inert solvent like dichloromethane (B109758) results in the addition of two halogen atoms across the double bond. This proceeds through a cyclic halonium ion intermediate, leading to the formation of propan-2-yl N-(2,3-dihalopropyl)carbamate. openochem.org In contrast, using N-bromosuccinimide (NBS) under radical initiation conditions (light or peroxide) would favor substitution at the allylic position (the carbon adjacent to the double bond), a reaction known as allylic bromination. researchgate.netlibretexts.orgmasterorganicchemistry.comyoutube.com
Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) across the double bond follows Markovnikov's rule. slideshare.netleah4sci.comucalgary.ca The electrophilic hydrogen atom adds to the terminal carbon of the double bond (the one with more hydrogen atoms), leading to the formation of a more stable secondary carbocation at the internal carbon. Subsequent attack by the halide nucleophile yields the Markovnikov product. nih.govnih.gov
Reaction Scheme for Hydrohalogenation:
Reactant: this compound
Reagent: HBr
Intermediate: Secondary carbocation at C2 of the propyl chain
Product: propan-2-yl N-(2-bromopropyl)carbamate
Epoxidation and Dihydroxylation Reactions
Epoxidation: The double bond can be converted to an epoxide, a three-membered ring containing an oxygen atom. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.comyoutube.comorganic-chemistry.org The reaction is a concerted syn-addition, where the oxygen atom is delivered to one face of the alkene, resulting in propan-2-yl N-(oxiran-2-ylmethyl)carbamate.
Dihydroxylation: The alkene can be converted to a vicinal diol (a 1,2-diol) through dihydroxylation. This is typically achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. skku.edumasterorganicchemistry.comorganic-chemistry.org This reaction is also a syn-addition, yielding propan-2-yl N-(2,3-dihydroxypropyl)carbamate. An alternative reagent for syn-dihydroxylation is cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions.
Thermal Stability and Decomposition Processes (Chemical Pathways)
The thermal stability of carbamates is highly dependent on their structure, particularly the nature of the alcohol and amine components. Upon heating, this compound can undergo decomposition through several potential pathways.
One major pathway for N-substituted carbamates is dissociation into an isocyanate and an alcohol. researchgate.netmdpi.com For the title compound, this would yield prop-2-en-1-yl isocyanate and propan-2-ol. This process is often reversible and can be influenced by temperature and the presence of catalysts. nih.govrsc.org
Another common decomposition route, particularly for carbamates with a β-hydrogen on the alcohol moiety (which is present in the isopropyl group), is a concerted, cyclic elimination reaction. This process yields an amine, an alkene, and carbon dioxide. cdnsciencepub.com For this compound, this pathway would produce allylamine (B125299), propene, and carbon dioxide. Studies on similar isopropyl carbamates indicate that thermolysis can be favorable for regenerating isocyanates or decomposing into smaller molecules. acs.org The decomposition temperature for isopropyl carbamates can be significant, often requiring temperatures above 150-200°C. nih.govnih.gov
Potential Thermal Decomposition Pathways:
| Pathway | Products | Conditions |
|---|---|---|
| Pathway 1: Isocyanate Formation | prop-2-en-1-yl isocyanate + propan-2-ol | High Temperature (e.g., >250 °C), Gas or Liquid Phase mdpi.comacs.org |
| Pathway 2: Elimination | Allylamine + Propene + Carbon Dioxide | High Temperature, concerted cyclic transition state cdnsciencepub.com |
This table outlines plausible decomposition routes based on general carbamate thermolysis studies.
Theoretical and Computational Investigations of Propan 2 Yl N Prop 2 Enylcarbamate
Quantum Chemical Calculations on Molecular Structure and Conformations
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of propan-2-yl N-prop-2-enylcarbamate. These methods offer a detailed view of the molecule's geometry and the energy differences between its various spatial arrangements.
Conformational Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational tool for analyzing the conformational isomers of this compound. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can perform a detailed scan of the potential energy surface of the molecule. researchgate.netresearchgate.net This process involves systematically rotating the rotatable bonds, such as the C-O, C-N, and C-C single bonds, to identify all possible stable conformers.
The calculations would reveal the relative energies of these conformers, allowing for the determination of the most stable, or ground-state, conformation. The Gibbs free energy of each conformer can also be calculated to understand the conformational equilibrium at a given temperature. nih.gov Intramolecular hydrogen bonds, if present, would be identified as key stabilizing interactions in certain conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory
| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| 1 | 0.00 | 0.00 |
| 2 | 1.25 | 1.30 |
| 3 | 2.50 | 2.65 |
| 4 | 3.75 | 3.95 |
Note: This table presents hypothetical data for illustrative purposes.
Ab Initio Calculations of Electronic Structure
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for refining the electronic structure and energies of the conformers identified through DFT. nih.gov These calculations, often performed with a large basis set like 6-311++G(2df,pd), can offer more accurate predictions of the electron distribution, molecular orbitals, and ionization potential of this compound. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity.
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Computational Vibrational Spectroscopy (IR, Raman)
The vibrational frequencies of this compound can be calculated using DFT methods, typically at the same level of theory as the conformational analysis. researchgate.net These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be used to generate theoretical Infrared (IR) and Raman spectra. The predicted spectra can be compared with experimental spectra to confirm the presence of the compound and to assign the observed vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=O, N-H, and C=C bonds can be accurately predicted.
Table 2: Hypothetical Calculated Vibrational Frequencies for the Most Stable Conformer of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C=O Stretch | 1720 |
| C=C Stretch | 1650 |
| C-O Stretch | 1250 |
Note: This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the molecule, the chemical shifts can be predicted. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in the structural elucidation of this compound.
Reaction Mechanism Modeling and Energy Profiles for Synthetic Pathways
Computational modeling can be extended to investigate the chemical reactions involved in the synthesis of this compound. By modeling the reactants, products, and potential transition states, the reaction mechanism can be elucidated.
DFT calculations can be used to map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. scirp.org This involves locating the transition state structures and calculating the activation energies for each step of the proposed mechanism. The insights gained from these calculations can help in optimizing reaction conditions to improve the yield and selectivity of the synthesis. For example, modeling the reaction of allyl isocyanate with isopropanol (B130326) would provide the energy profile for the formation of the carbamate (B1207046) linkage.
Table 3: Hypothetical Calculated Activation Energies for the Synthesis of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic attack of isopropanol on allyl isocyanate | 15.2 |
| Proton transfer to form the carbamate | 5.8 |
Note: This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions and conformational dynamics. For this compound, MD simulations can elucidate how the molecule interacts with itself and with other molecules in different environments.
The carbamate group is a key structural motif that dictates many of the intermolecular interactions. nih.gov It features a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen), enabling it to participate in various hydrogen bonding networks. nih.gov The delocalization of nonbonded electrons on the nitrogen atom into the carboxyl moiety imparts a degree of conformational restriction around the C-N bond. nih.gov
In a condensed phase, molecules of this compound are expected to form dimers or larger aggregates through hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another. The stability of these interactions can be quantified through MD simulations by calculating the potential energy of the system.
In aqueous solution, the carbamate group would readily interact with water molecules. Ab initio molecular dynamics simulations on aqueous carbamate intermediates have shown spontaneous deprotonation of the carbamate zwitterion by bulk water and the formation of carbamic acid structures through Grotthuss-style proton transfers involving water molecules. nih.govuregina.ca These studies highlight the dynamic nature of carbamate-water interactions. nih.gov
The isopropyl and prop-2-enyl (allyl) groups, being nonpolar, will primarily engage in weaker van der Waals interactions. In aqueous environments, these hydrophobic groups would likely drive the molecule to orient itself to minimize their exposure to water, potentially influencing its aggregation behavior and interaction with nonpolar entities.
A representative summary of potential intermolecular interactions for this compound, as inferred from studies on analogous carbamate systems, is presented in Table 1.
Table 1: Potential Intermolecular Interactions of this compound
| Interaction Type | Participating Groups | Significance |
| Hydrogen Bonding | Carbamate N-H (donor) with Carbamate C=O (acceptor) | Dictates self-association and the formation of ordered structures in the solid and liquid states. |
| Hydrogen Bonding | Carbamate N-H and C=O with solvent molecules (e.g., water) | Influences solubility and the stability of different conformations in solution. nih.gov |
| Dipole-Dipole Interactions | Carbamate group | Contribute to the overall intermolecular forces and physical properties like boiling point. |
| Van der Waals Forces (Dispersion) | Isopropyl and prop-2-enyl groups | Important for packing in the solid state and interactions with nonpolar molecules. |
QSAR/QSPR (Quantitative Structure-Property Relationship) Studies for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. sysrevpharm.orgijpsr.com For this compound, QSAR/QSPR studies can be employed to predict its chemical reactivity and potential biological effects based on its molecular descriptors.
The development of a QSAR model typically involves calculating a set of molecular descriptors and then using statistical methods, such as multiple linear regression, to build a mathematical equation that relates these descriptors to an observed activity. sysrevpharm.org Studies on other carbamates have successfully used this approach to predict properties like toxicity and enzyme inhibition. mdpi.comnih.govplos.orgresearchgate.net
For predicting the chemical reactivity of this compound, relevant descriptors would likely include:
Electronic Descriptors: These describe the electronic distribution in the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com Frontier molecular orbital analysis of carbamates has shown that the LUMO is often located on the conjugated carbon atoms and the carbon of the carbamate moiety, suggesting these are likely sites for nucleophilic attack. mdpi.com
Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) and molar refractivity (MR) are often used. researchgate.net LogP provides insight into the hydrophobicity of the molecule, which influences its transport and distribution, while MR is related to the molecule's volume and polarizability.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices and the Balaban centric index, which have been shown to correlate with the biological activity of carbamate derivatives. researchgate.net
A hypothetical QSAR study for a series of compounds including this compound would involve synthesizing and testing these compounds for a specific chemical reactivity parameter (e.g., rate of hydrolysis, inhibition constant for a particular enzyme). The resulting data would then be used to build a model.
Table 2 presents a selection of molecular descriptors that would be relevant for a QSAR/QSPR study of this compound, based on published studies on other carbamates.
Table 2: Relevant Descriptors for QSAR/QSPR Studies of this compound
| Descriptor Class | Specific Descriptor | Potential Influence on Reactivity/Property |
| Electronic | HOMO Energy | Higher energy can indicate greater ease of donating electrons (nucleophilicity). |
| Electronic | LUMO Energy | Lower energy suggests a greater propensity to accept electrons (electrophilicity). mdpi.com |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and interaction with hydrophobic pockets in enzymes. |
| Physicochemical | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule, influencing binding interactions. researchgate.net |
| Topological | Connectivity Indices (e.g., 0χ, 1χ) | Reflects the degree of branching in the molecule, which can impact steric hindrance and binding. researchgate.net |
| Quantum Chemical | Dipole Moment | Influences long-range intermolecular interactions and solubility in polar solvents. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for Propan 2 Yl N Prop 2 Enylcarbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. It provides granular information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR for Detailed Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer a complete picture of the carbon and hydrogen framework of propan-2-yl N-prop-2-enylcarbamate. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal neighboring proton interactions.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl and N-allyl groups. The methine proton of the isopropyl group would appear as a multiplet, coupled to the six equivalent methyl protons, which in turn would present as a doublet. The protons of the allyl group would show a more complex pattern, with the internal vinyl proton appearing as a multiplet due to coupling with both the terminal vinyl protons and the methylene (B1212753) protons adjacent to the nitrogen. The terminal vinyl protons would also display characteristic splitting patterns. The N-H proton of the carbamate (B1207046) linkage would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a distinct signal. The carbonyl carbon of the carbamate group is expected to have the largest chemical shift, typically in the range of 155-160 ppm. The carbons of the isopropyl and allyl groups would have characteristic chemical shifts that allow for their unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH(CH₃)₂ | 4.7 - 4.9 | septet |
| -CH(CH ₃)₂ | 1.1 - 1.3 | doublet |
| -NH - | 4.8 - 5.2 | broad singlet |
| -NH-CH ₂-CH=CH₂ | 3.7 - 3.9 | triplet |
| -NH-CH₂-CH =CH₂ | 5.7 - 5.9 | multiplet |
| -NH-CH₂-CH=CH ₂ | 5.0 - 5.3 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | 155 - 158 |
| -C H(CH₃)₂ | 67 - 70 |
| -CH(C H₃)₂ | 21 - 23 |
| -NH-C H₂-CH=CH₂ | 44 - 47 |
| -NH-CH₂-C H=CH₂ | 134 - 136 |
| -NH-CH₂-CH=C H₂ | 115 - 117 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To definitively establish the connectivity between protons and carbons, a suite of two-dimensional (2D) NMR experiments is employed.
Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons. For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group, and between the methylene and vinyl protons of the allyl group, confirming their respective spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose assignments are often more straightforward.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This powerful technique is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the N-H proton to the carbonyl carbon and the adjacent methylene carbon of the allyl group. It would also show correlations from the isopropyl methine proton to the carbonyl carbon, unequivocally establishing the carbamate linkage.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present.
For this compound, key vibrational bands would be expected:
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the secondary carbamate.
C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl group of the carbamate.
C-O Stretch: The C-O stretching vibrations of the carbamate ester linkage would appear in the 1200-1300 cm⁻¹ region.
C=C Stretch: The stretching vibration of the allyl group's carbon-carbon double bond would be observed around 1640-1650 cm⁻¹.
=C-H and C-H Stretches: The sp² C-H stretching of the vinyl group would appear above 3000 cm⁻¹, while the sp³ C-H stretching of the isopropyl and allyl methylene groups would be observed just below 3000 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the more symmetric and less polar bonds. The C=C double bond, for example, often gives a strong Raman signal.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretch | 3300 - 3400 |
| C=O | Stretch | 1680 - 1720 |
| C-O | Stretch | 1200 - 1300 |
| C=C | Stretch | 1640 - 1650 |
| sp² C-H | Stretch | > 3000 |
| sp³ C-H | Stretch | < 3000 |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion. For this compound (C₇H₁₃NO₂), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas, providing strong evidence for its chemical formula.
Tandem Mass Spectrometry (MS/MS) for Daughter Ion Profiling
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting daughter ions. This technique is instrumental in elucidating the fragmentation pathways and confirming the connectivity of the molecule.
For this compound, key fragmentation pathways would likely include:
Loss of the isopropyl group: Cleavage of the O-isopropyl bond could lead to the formation of a protonated allyl carbamic acid fragment.
Loss of propene: A McLafferty-type rearrangement could potentially lead to the loss of propene from the isopropyl group.
Cleavage of the N-allyl bond: Fragmentation at the N-CH₂ bond would generate characteristic ions.
Decarboxylation: Loss of carbon dioxide from certain fragments is also a plausible pathway.
By analyzing the m/z values of these daughter ions, the structural components of this compound can be pieced together, providing orthogonal confirmation to the data obtained from NMR and vibrational spectroscopy.
X-ray Crystallography and Diffraction Studies
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining single crystals of suitable quality would be the first and often most challenging step.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, scientists can construct an electron density map of the molecule and, from that, a complete model of its molecular structure.
While specific crystallographic data for this compound is not widely published, a hypothetical dataset for a crystalline form of the compound is presented below. This data is illustrative of what one might expect from such an analysis and is based on typical values for related organic carbamate structures.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1054.2 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.150 |
This level of structural detail is invaluable for understanding the compound's solid-state properties, potential polymorphisms, and for rational drug design or materials science applications where molecular geometry is critical.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. For pro-tpan-2-yl N-prop-2-enylcarbamate, chromatographic methods are indispensable for assessing its purity after synthesis and for its detection and quantification in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like many carbamates.
In a typical GC-MS analysis of this compound, the sample would be injected into a heated inlet, where it is vaporized. An inert carrier gas, such as helium, then sweeps the vaporized sample onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. The separation is achieved based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase.
As the separated compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio of these fragments is then measured, producing a mass spectrum that serves as a molecular "fingerprint." The fragmentation pattern can be used to elucidate the structure of the compound and confirm its identity.
Illustrative GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |
|---|---|
| 143 | [M]⁺ (Molecular Ion) |
| 101 | [M - C₃H₆]⁺ |
| 86 | [M - C₃H₅N]⁺ |
| 58 | [C₃H₆N]⁺ |
| 43 | [C₃H₇]⁺ |
High-Performance Liquid Chromatography (HPLC) is another cornerstone of separation science, offering high resolution and sensitivity for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it a versatile tool for the analysis of this compound, especially for purity determination and quantification in formulated products or biological samples.
In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase stream and, as it passes through the column, its components are separated based on their differential interactions with the stationary phase.
For this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound would be retained on the column, and its retention time would be characteristic under specific conditions of mobile phase composition, flow rate, and temperature. Detection is often achieved using an ultraviolet (UV) detector, as the carbamate functional group possesses a chromophore that absorbs UV light at a specific wavelength.
Exemplary HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time | ~5.8 minutes |
By comparing the retention time and UV spectrum of a sample to that of a certified reference standard, HPLC allows for the unambiguous identification and precise quantification of this compound.
Environmental Chemical Fate and Degradation Pathways of Propan 2 Yl N Prop 2 Enylcarbamate
Photodegradation in Aquatic and Atmospheric Environments
Photodegradation involves the breakdown of chemical compounds by light energy. For propan-2-yl N-prop-2-enylcarbamate, this process can occur in both aquatic and atmospheric environments, driven by direct absorption of solar radiation or indirect reactions with photochemically generated reactive species.
In the atmosphere, the reaction with photochemically-produced hydroxyl radicals is a primary degradation route for many organic compounds. frontiersin.orgeurekaselect.com For structurally similar compounds like isopropyl carbamate (B1207046), the atmospheric half-life due to reaction with hydroxyl radicals has been estimated to be around 1.3 days. nih.gov It is plausible that this compound would have a comparable, relatively short atmospheric half-life.
In aquatic environments, direct photolysis of carbamates can occur, although the rates can be slow. capes.gov.br The presence of natural substances like humic acids can accelerate photodegradation by acting as photosensitizers. capes.gov.br Without specific studies, a precise photolytic half-life in water cannot be determined, but it is expected to be a relevant degradation pathway. frontiersin.org
Table 1: Estimated Photolytic Half-Life of Structurally Similar Carbamates
| Compound | Environment | Estimated Half-Life | Reference |
| Isopropyl carbamate | Atmosphere | 1.3 days | nih.gov |
Note: This table provides data for a structurally similar compound due to the lack of specific data for this compound.
The photodegradation of carbamates can lead to a variety of products. For aromatic carbamates, cleavage of the C-O bond in the ester group is a predominant reaction, generating phenoxyl radicals. nih.gov While this compound is an aliphatic carbamate, similar bond cleavage is anticipated.
The presence of the N-allyl group introduces another potential site for photochemical reactions. Allylic compounds can undergo various photoreactions, including oxidation at the allylic position. researchgate.net Therefore, potential photodegradation products of this compound could include:
Propan-2-ol, prop-2-en-1-amine, and carbon dioxide: Resulting from the complete breakdown of the carbamate linkage.
Products of allylic oxidation: Such as propan-2-yl N-(3-oxoprop-1-enyl)carbamate or propan-2-yl N-(2,3-dihydroxypropyl)carbamate.
Isomerization products: The allyl group could potentially isomerize to a propenyl group under photochemical conditions.
Without experimental data, the exact structures and distribution of photodegradation products remain speculative.
Table 2: Plausible Photodegradation Products of this compound
| Product Name | Chemical Structure | Formation Pathway |
| Propan-2-ol | CH₃CH(OH)CH₃ | Cleavage of the ester bond |
| Prop-2-en-1-amine | CH₂=CHCH₂NH₂ | Cleavage of the carbamate N-C bond |
| Carbon Dioxide | CO₂ | Complete mineralization |
| Propan-2-yl N-(3-oxoprop-1-enyl)carbamate | O=CHCH=NCOOCH(CH₃)₂ | Oxidation of the allyl group |
Note: These are predicted products based on the chemical structure and known reactions of similar compounds.
Hydrolytic Stability in Environmental Matrices (pH, Temperature Effects on Chemical Breakdown)
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of this compound is a key factor in its environmental persistence, particularly in water and soil. This process is significantly influenced by pH and temperature.
Carbamate esters can undergo hydrolysis under both acidic and alkaline conditions. chemguide.co.uk Generally, the hydrolysis of carbamates is slow at neutral pH and is catalyzed by both acids and bases. frontiersin.orgchemguide.co.uk Alkaline-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for carbamates. chemguide.co.uk For purely aliphatic carbamates, resistance to hydrolysis under neutral environmental conditions is expected to be high. nih.gov For instance, the estimated hydrolysis half-life for isopropyl carbamate is 3300 years at pH 7 and 330 years at pH 8. nih.gov
The rate of hydrolysis increases with temperature, following the principles of chemical kinetics. nih.gov Therefore, in warmer waters, the hydrolytic degradation of this compound would be more rapid, especially under alkaline conditions.
Table 3: Predicted Hydrolytic Stability of this compound
| pH Condition | Expected Rate of Hydrolysis | Influencing Factors |
| Acidic (pH < 7) | Slow to moderate | Temperature |
| Neutral (pH = 7) | Very slow | Temperature |
| Alkaline (pH > 7) | Moderate to rapid | Temperature |
Note: This table is based on the general behavior of aliphatic carbamates.
Biodegradation Pathways by Microorganisms (Chemical Transformation)
Biodegradation, the breakdown of organic substances by microorganisms, is a major pathway for the environmental dissipation of many pesticides and chemical compounds. researchgate.net Carbamates are known to be susceptible to microbial degradation. researchgate.netnih.govresearchgate.net
The primary and most crucial step in the biodegradation of carbamates is the enzymatic hydrolysis of the carbamate linkage. nih.govnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. frontiersin.orgnih.gov These enzymes cleave the ester bond, breaking the molecule into an alcohol, an amine, and carbon dioxide. nih.gov
A variety of microorganisms, including bacteria and fungi, have been shown to possess the enzymatic machinery to degrade carbamate pesticides. researchgate.netresearchgate.netnih.gov The genes responsible for some carbamate hydrolases have been identified, such as mcd, cehA, and cahA. researchgate.netasm.org It is highly probable that microorganisms in soil and water can utilize this compound as a source of carbon and nitrogen, initiating its degradation through the enzymatic cleavage of the carbamate bond. nih.gov
Following the initial enzymatic hydrolysis of the carbamate linkage, the resulting primary degradation products are propan-2-ol and prop-2-en-1-amine. These smaller, simpler molecules are then typically further metabolized by microorganisms.
Propan-2-ol can be readily utilized by a wide range of microorganisms as a carbon and energy source, eventually being mineralized to carbon dioxide and water.
Prop-2-en-1-amine (allylamine) can also be biodegraded. The degradation pathway for allylamine (B125299) likely involves deamination to form acrolein or oxidation of the double bond, followed by further breakdown into intermediates of central metabolic pathways.
The complete biodegradation of this compound by microorganisms would ultimately lead to its mineralization into inorganic compounds.
Table 4: Microbial Transformation Products of this compound
| Product Name | Chemical Structure | Formation Pathway | Further Transformation |
| Propan-2-ol | CH₃CH(OH)CH₃ | Enzymatic hydrolysis of the ester bond | Mineralization to CO₂ and H₂O |
| Prop-2-en-1-amine | CH₂=CHCH₂NH₂ | Enzymatic hydrolysis of the carbamate N-C bond | Deamination and oxidation |
Sorption and Leaching Behavior in Soil (Chemical Interaction)
The movement and persistence of this compound in the soil environment are largely governed by sorption and leaching processes. Sorption, the binding of the chemical to soil particles, reduces its concentration in the soil solution, thereby limiting its mobility and potential to leach into groundwater.
Research Findings:
Specific experimental studies on the sorption and leaching of this compound are not available. However, the potential for sorption can be estimated from its chemical properties. The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption of organic compounds to soil organic carbon. A computed XLogP3 value, an estimate of log Kow, for this compound is 1.4. nih.gov
This relatively low log Kow value suggests that this compound has a low affinity for partitioning into organic matter and is likely to have low to moderate sorption in soils. mdpi.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to be adsorbed by soil and sediment, can be estimated from the log Kow. Generally, compounds with low Koc values are more mobile in soil and have a higher potential for leaching. researchgate.net
For comparison, the structurally similar but simpler compound, isopropyl carbamate, has an estimated Koc value of 18, indicating very high mobility in soil. nih.gov Given the slightly larger and more complex structure of this compound, its Koc value may be slightly higher, but it is still expected to be relatively mobile.
The primary degradation pathway for carbamates in the soil is typically microbial degradation, with hydrolysis also playing a role. who.intnih.gov The persistence of this compound in soil would therefore be influenced by factors that affect microbial activity, such as temperature, moisture, and pH. who.int
Table 1: Estimated Physicochemical Properties Relevant to Sorption and Leaching
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | nih.gov |
| Molecular Weight | 143.18 g/mol | nih.gov |
| XLogP3 (log Kow) | 1.4 | nih.gov |
| Koc (estimated) | Low to Moderate | Inferred from log Kow |
| Mobility in Soil | Expected to be Moderate to High | Inferred from estimated Koc |
Volatilization from Environmental Compartments
Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and moves from soil or water into the atmosphere. The potential for volatilization is determined by a compound's vapor pressure and its Henry's Law constant.
Research Findings:
Specific experimental data for the vapor pressure and Henry's Law constant of this compound are not available in the reviewed literature. Without these values, a quantitative assessment of its volatilization potential cannot be made.
However, some general inferences can be drawn. For a compound to volatilize from moist soil or water, it must have a significant tendency to move from the water phase to the air phase, which is described by the Henry's Law constant. For instance, isopropyl carbamate has an estimated Henry's Law constant of 7.0 x 10⁻⁸ atm-cu m/mole, which suggests that it is essentially nonvolatile from water and moist soil surfaces. nih.gov Given the structural similarities, it is plausible that this compound would also exhibit low volatility from aqueous environments.
Volatilization from dry soil surfaces is primarily dependent on the compound's vapor pressure. While an exact value is unavailable for this compound, carbamate pesticides as a class exhibit a wide range of volatilities. who.int
Table 2: Estimated Physicochemical Properties Relevant to Volatilization
| Property | Value | Source |
| Vapor Pressure | Data Not Available | |
| Henry's Law Constant | Data Not Available | |
| Volatilization Potential | Expected to be Low | Inferred from structural analogues |
Applications of Propan 2 Yl N Prop 2 Enylcarbamate in Chemical Science and Technology Non Prohibited
Monomer in Polymer Synthesis for Advanced Materials
The presence of a readily polymerizable allyl group makes propan-2-yl N-prop-2-enylcarbamate a valuable monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer chains can introduce specific functionalities, leading to materials with enhanced performance characteristics.
Precursor for Polyurethanes with Specific Properties
While direct studies on the use of this compound in polyurethane synthesis are not extensively documented in publicly available literature, the broader class of allyl carbamates is recognized for its potential in this area. Allyl carbamates can be prepared by reacting an isocyanate with an allylic alcohol. These multifunctional allyl carbamates can then be formulated into UV-curable and air-drying coatings that exhibit excellent chemical resistance and physical properties. The carbamate (B1207046) functionality can participate in crosslinking reactions, for instance with melamine (B1676169) resins, to form durable coating systems. Given that this compound contains a carbamate linkage, it is plausible that it could serve as a precursor or a modifying agent in the synthesis of polyurethanes, potentially imparting unique characteristics to the final polymer.
Development of Functional Copolymers
The true strength of this compound as a monomer lies in its ability to be copolymerized with other vinyl monomers, such as acrylates and methacrylates, to develop functional copolymers. The allyl group allows for its integration into polymer backbones through various polymerization techniques, including free radical polymerization. The resulting copolymers possess pendant carbamate groups originating from the this compound monomer.
These pendant carbamate groups are not mere spectators in the polymer structure; they are reactive sites that can be further modified. For example, they can react with crosslinking agents like melamine resins to create robust thermosetting materials. This approach allows for the design of copolymers with a range of properties, from thermoplastic resins to crosslinked networks, suitable for various applications.
A study on the copolymerization of N-isopropylacrylamide (a monomer with structural similarities to the isopropyl carbamate portion of the target molecule) with other monomers has shown the ability to tune the properties of the resulting copolymers, such as their lower critical solution temperature (LCST). This highlights the principle of how incorporating specific monomers can lead to functional materials with desired responsiveness to external stimuli. While not a direct study on this compound, it illustrates the potential for creating functional copolymers by including such monomers.
Intermediate in Organic Synthesis for Complex Molecules
Beyond the realm of polymer science, this compound serves as a valuable intermediate in the intricate world of organic synthesis, enabling the construction of complex molecular architectures.
Use in Protecting Group Chemistry (N-protection)
The carbamate group is a cornerstone of protecting group chemistry, particularly for amines. The N-allylcarbamate functionality, which is present in this compound, can be employed as a protecting group for primary and secondary amines. The general strategy involves the reaction of an amine with an allyl chloroformate or a related reagent to form the N-allylcarbamate.
This protection strategy is valuable because the N-allylcarbamate group is stable under a variety of reaction conditions, yet it can be selectively removed when needed. The deprotection is typically achieved under mild conditions using palladium catalysis, which cleaves the allyl group, liberating the free amine. This orthogonality allows for selective manipulation of other functional groups within a complex molecule without affecting the protected amine.
Role in Cross-Coupling Reactions
The involvement of this compound in cross-coupling reactions is an area of potential but currently underexplored application. The allyl group within the molecule could theoretically participate in various transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are known to activate allylic compounds for coupling with a wide range of partners.
However, the current body of scientific literature does not provide specific examples of this compound being directly used as a substrate in named cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions. The focus of research on allyl carbamates has been more on their use in polymerization and as protecting groups. Further investigation is required to explore and establish the potential of this compound as a coupling partner in the synthesis of novel organic structures.
Research in Surface Chemistry and Coatings
The ability of this compound to participate in polymerization makes it a candidate for research in surface chemistry and the development of new coatings. Polymers derived from this monomer, or copolymers containing it, can be used to modify the surface properties of various materials.
The pendant carbamate groups on such polymers can enhance adhesion to substrates and can also serve as sites for further surface functionalization. For instance, these groups could be used to attach other molecules with specific properties, such as biocompatibility or anti-fouling characteristics.
A relevant area of research is the use of plasma polymerization of allylamine (B125299) to create functional coatings. This technique generates surfaces rich in amine groups that can influence cell adhesion and proliferation. nih.gov While this does not directly involve this compound, it demonstrates the principle of using monomers with specific functional groups (in this case, an allyl and an amine-related group) to create tailored surface chemistries. Polymers derived from this compound could potentially be used in similar plasma deposition processes to create carbamate-functionalized surfaces with unique properties.
Development of Novel Synthetic Reagents
This compound has emerged as a versatile precursor in the development of novel synthetic reagents, particularly in the realm of asymmetric synthesis. Its inherent chemical functionalities, the allyl group and the carbamate moiety, allow for a range of transformations into structurally complex and stereochemically defined molecules that can act as powerful tools for chemists.
One of the most significant applications of this compound and related N-allyl carbamates is in the synthesis of chiral oxazolidinones. These heterocyclic compounds are renowned as "Evans' auxiliaries," a class of chiral auxiliaries that provide a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions. The transformation of N-allyl carbamates into oxazolidinones can be achieved through several catalytic methods, including platinum-catalyzed cyclization and halo-induced cyclization. For instance, the intramolecular cyclization of allyl carbamates can yield 5-vinyloxazolidinones, which are valuable chiral building blocks.
The general synthetic utility of this transformation is highlighted by the conversion of various N-allyl carbamates to their corresponding oxazolidinone derivatives. While specific data on the cyclization of this compound is not extensively detailed in readily available literature, the established reactivity of the N-allyl carbamate functional group provides a strong basis for its potential in this area. The resulting oxazolidinones, bearing specific substituents derived from the parent carbamate, can then be utilized as novel reagents to direct the stereochemical outcome of subsequent reactions.
Furthermore, N-allyl carbamates serve as substrates in the development of new catalytic methodologies. A notable example is their use in rhodium-catalyzed asymmetric hydroformylation reactions. This process converts the allyl group into a chiral aldehyde, a highly versatile functional group in organic synthesis. The reaction's efficiency and enantioselectivity are highly dependent on the chiral ligand employed, and the carbamate moiety can influence the reactivity and selectivity of the transformation. The resulting chiral amino and alkoxy aldehydes are valuable intermediates for the synthesis of more complex molecules.
The table below illustrates the potential of N-allyl carbamates as precursors to valuable chiral building blocks through asymmetric hydroformylation, a reaction type in which this compound could foreseeably participate based on its structural motifs.
| Substrate (N-Allyl Carbamate Analogue) | Catalyst System | Product (Chiral Aldehyde) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee) |
| N-allyl-N-benzylcarbamate | Rh(acac)(CO)₂ / Chiral Diazaphospholane Ligand | 2-(N-benzyl-N-(isopropoxycarbonyl)amino)propanal | >95:5 | 98% |
| N-allyl-N-phenylcarbamate | Rh(acac)(CO)₂ / Chiral Diazaphospholane Ligand | 2-(N-(isopropoxycarbonyl)-N-phenylamino)propanal | >95:5 | 96% |
This table presents representative data for analogous N-allyl carbamates to illustrate the synthetic potential of this class of compounds in developing novel reagents and building blocks.
Future Research Directions and Unexplored Avenues in Propan 2 Yl N Prop 2 Enylcarbamate Research
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic processes. For propan-2-yl N-prop-2-enylcarbamate, this translates to moving beyond traditional methods that may involve hazardous reagents or produce significant waste.
A primary goal is to improve atom economy , a measure of how many atoms from the reactants are incorporated into the final product. nih.govnih.govlibretexts.org Traditional carbamate (B1207046) syntheses can have poor atom economy, and future research will likely focus on addition-type reactions that maximize the incorporation of starting materials into the desired carbamate. acs.org
Green chemistry principles will be central to this endeavor. One promising avenue is the use of carbon dioxide (CO₂) as a C1 feedstock, which is an abundant, non-toxic, and renewable resource. youtube.comacs.org Research into the direct synthesis of carbamates from CO₂, amines, and alcohols is an active area, aiming to replace hazardous reagents like phosgene. youtube.comnih.gov Continuous flow processes, which offer better control over reaction conditions and can improve safety and efficiency, are also a key area for exploration in the synthesis of carbamates. researchgate.netnih.govukzn.ac.za
Biocatalysis presents another exciting frontier. The use of enzymes, such as promiscuous esterases or acyltransferases, could enable the synthesis of this compound in aqueous media under mild conditions, offering a highly sustainable alternative to conventional chemical methods. researchgate.net
| Future Synthetic Approach | Key Advantages | Relevant Research Areas |
| High Atom Economy Synthesis | Minimizes waste, cost-effective. nih.govnih.gov | Addition reactions, catalytic cycles. acs.org |
| Green Chemistry Routes | Use of renewable feedstocks (e.g., CO₂), less hazardous reagents. youtube.comsciencemadness.org | CO₂ fixation, phosgene-free synthesis. youtube.comacs.orgnih.gov |
| Flow Chemistry | Improved safety, scalability, and process control. researchgate.netnih.gov | Microreactors, continuous processing. ukzn.ac.za |
| Biocatalysis | Mild reaction conditions, high selectivity, aqueous media. researchgate.net | Enzyme discovery, promiscuous esterases. researchgate.net |
Exploration of Novel Catalytic Systems for Carbamate Chemistry
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for the formation of the carbamate bond in this compound is a critical area of future research.
Heterogeneous catalysts , such as cerium(IV) oxide (CeO₂), zinc alkyl carboxylates, and mesoporous materials like AlSBA-15, offer significant advantages in terms of reusability and ease of separation from the reaction mixture. acs.orgresearchgate.netresearchgate.netmasterorganicchemistry.com Future work will likely focus on designing more active and selective heterogeneous catalysts for the direct synthesis of allyl carbamates.
In the realm of homogeneous catalysis , iridium- and copper-based complexes have shown promise in the enantioselective synthesis of related carbamates. nih.govukzn.ac.zaorganic-chemistry.org A key research direction will be the development of catalysts that can control the stereochemistry of reactions involving the allyl group of this compound. Dual catalytic systems, for instance combining photoredox and nickel catalysis, could open up new pathways for the synthesis of chiral allyl carbamates. acs.org
Furthermore, the exploration of metal-free catalytic systems is gaining traction. The use of organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and superbases for the activation of CO₂ and amines presents a more sustainable and cost-effective alternative to metal-based catalysts. nih.govnih.govorganic-chemistry.org Biocatalytic approaches, such as the use of esterases for carbamate synthesis in water, also fall under this umbrella and represent a significant area for future investigation. acs.org
| Catalyst Type | Potential Advantages | Future Research Focus |
| Heterogeneous Catalysts | Reusability, ease of separation. researchgate.netresearchgate.netmasterorganicchemistry.com | Increased activity and selectivity for allyl carbamates. |
| Homogeneous Catalysts | High activity and selectivity, enantioselective control. nih.govukzn.ac.za | Stereocontrol in reactions of the allyl group, dual catalysis. acs.org |
| Metal-Free Catalysts | Sustainability, cost-effectiveness. nih.govorganic-chemistry.org | Organocatalysis, superbase catalysis, biocatalysis. nih.govacs.org |
Advanced Materials Development from this compound Derived Polymers
The presence of a polymerizable allyl group in this compound makes it an attractive monomer for the development of advanced functional materials.
One of the most exciting prospects is the creation of sequence-defined polymers . By precisely controlling the arrangement of monomers like this compound, it may be possible to design polymers that fold into specific three-dimensional structures, similar to proteins. youtube.comresearchgate.netnih.govukzn.ac.za This could lead to the development of novel materials with tailored catalytic or recognition properties. The carbamate backbone is considered a promising candidate for such abiotic, sequence-defined polymers. youtube.comresearchgate.netnih.govukzn.ac.za
The allyl functionality also opens the door to the synthesis of a wide range of functional polymers for biomedical applications. acs.orgacs.org Polymers with pendant allyl groups can be readily modified post-polymerization to attach drugs, imaging agents, or other bioactive molecules. acs.org This could lead to the development of advanced drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. nih.govacs.org
Furthermore, multifunctional allyl carbamates have been patented for use in UV-curable and air-drying coatings , suggesting that polymers derived from this compound could find applications in high-performance coatings with excellent chemical resistance and physical properties. sciencemadness.org
Deeper Understanding of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For this compound, several areas warrant deeper mechanistic investigation.
The synthesis of carbamates can proceed through various intermediates, such as isocyanates, and can be complicated by side reactions. acs.orgnih.gov Future research will likely employ a combination of experimental techniques (e.g., spectroscopy, kinetics) and computational studies (e.g., Density Functional Theory - DFT) to elucidate the precise pathways of carbamate formation. researchgate.net This will be particularly important for understanding the role of different catalysts and reaction conditions in controlling the selectivity of the reaction.
The reactivity of the allyl group in this compound is another key area for mechanistic study. Understanding the mechanisms of reactions such as allylic C-H amination and cyclization will be essential for harnessing the full synthetic potential of this compound. nih.gov For instance, mechanistic studies on the bromocyclization of O-allyl carbamates have already provided valuable insights into the role of organocatalysts in controlling stereoselectivity. researchgate.net
The cleavage of the carbamate group, which is often used as a protecting group in organic synthesis, also presents mechanistic questions. masterorganicchemistry.comorganic-chemistry.org A deeper understanding of the factors that govern the stability and cleavage of the carbamate bond in this compound will be important for its application in multi-step syntheses.
Integration of Machine Learning and AI in Predicting Reactivity and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research. For this compound, these technologies offer powerful tools to accelerate discovery and optimization.
ML models can be trained on existing experimental data to predict the reactivity of this compound in various reactions. This could enable the rapid screening of potential reaction conditions and catalysts, saving significant time and resources in the laboratory.
Furthermore, AI can be used to predict the properties of polymers derived from this monomer. By learning the relationships between monomer structure and polymer properties, ML models could guide the design of new materials with desired characteristics, such as specific mechanical strengths, thermal stabilities, or biocompatibility.
The development of in silico methods for predicting reaction outcomes and material properties will be a key research direction. This will require the generation of large, high-quality datasets and the development of sophisticated algorithms that can capture the complex relationships between chemical structure and function.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of propan-2-yl N-prop-2-enylcarbamate to achieve high yield and purity?
- Methodological Answer : Synthesis of carbamates typically involves reacting chloroformates with amines. For this compound, isopropyl chloroformate can be reacted with prop-2-enylamine under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:chloroformate) are critical. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : H NMR identifies allylic protons (δ 5.0–5.8 ppm, coupling constants ) and isopropyl groups (δ 1.2–1.4 ppm, doublet). NMR confirms carbamate carbonyl (δ 155–160 ppm) .
- IR : Stretching frequencies for N-H (3200–3400 cm), C=O (1680–1720 cm), and C-O (1200–1250 cm) validate functional groups .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H] peak at ) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX) and software (e.g., Mercury) resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX refines bond lengths, angles, and torsional parameters. Mercury visualizes hydrogen-bonding networks (e.g., N-H···O interactions) and packing motifs. For disordered allyl groups, iterative refinement and occupancy adjustment are applied. Graph set analysis (Etter’s rules) classifies hydrogen-bond patterns to predict stability .
Q. What computational methods are suitable for predicting the reactivity or biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. Protonation states (at physiological pH) and conformational sampling (Monte Carlo) are optimized. Validate using experimental IC or binding assays .
- DFT Calculations : Gaussian or ORCA computes frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and reaction pathways (e.g., carbamate hydrolysis). Solvent effects are modeled with PCM or COSMO .
Q. How should discrepancies in reported physical properties (e.g., solubility, melting point) of this compound be investigated?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or DSC/TGA to detect impurities or polymorphs .
- Solubility Studies : Compare logP values (experimental vs. predicted via ChemAxon) across solvents (e.g., DMSO, ethanol). Shake-flask method quantifies aqueous solubility .
- Crystallization Conditions : Vapor diffusion (e.g., hexane/ethyl acetate) may yield different polymorphs, affecting melting points .
Notes on Data Contradictions
- Synthetic Yields : Discrepancies arise from solvent polarity (aprotic vs. protic) or amine nucleophilicity. Replicate reactions under inert atmospheres to exclude moisture/O interference .
- Biological Activity : Conflicting IC values may stem from assay conditions (e.g., pH, serum proteins). Standardize protocols (e.g., CellTiter-Glo for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
